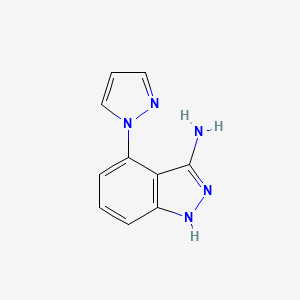

4-(1H-Pyrazol-1-yl)-1H-indazol-3-amine

Description

Properties

IUPAC Name |

4-pyrazol-1-yl-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5/c11-10-9-7(13-14-10)3-1-4-8(9)15-6-2-5-12-15/h1-6H,(H3,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIXJKQMWMZREX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N3C=CC=N3)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214622-52-2 | |

| Record name | 4-(1H-pyrazol-1-yl)-1H-indazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Multi-Component Reactions (MCR)

Overview:

Multi-component reactions (MCRs) are efficient for synthesizing complex heterocycles like indazoles with attached pyrazoles. One prominent approach involves the reaction of aldehydes, indazol-6-amine, and pyrazol-5(4H)-one derivatives under reflux conditions, often in ethanol.

Research Findings:

A notable study reports a four-component reaction involving aldehyde, indazol-6-amine, and pyrazol-5(4H)-one, leading to spiro[pyrazole-4,8′-pyrazolo[3,4-f]quinolin]-5(1H)-one derivatives with yields ranging from 84% to 91%. The reaction proceeds smoothly in refluxing ethanol without catalysts, highlighting its efficiency and operational simplicity (see).

| Parameter | Conditions | Yield | Notes |

|---|---|---|---|

| Solvent | Ethanol | 84-91% | Optimal solvent |

| Temperature | Reflux (~78°C) | — | Reflux conditions |

| Time | 6–10 hours | — | Reaction duration |

Mechanism:

The process involves nucleophilic attack and cyclization steps, forming the indazole core, followed by pyrazole attachment via condensation or substitution reactions.

Direct Synthesis from Aromatic Precursors

Overview:

Direct methods involve constructing the indazole ring followed by pyrazole substitution, often via cyclization of suitable precursors like hydrazines, halogenated intermediates, or nitriles.

Research Findings:

One method involves the synthesis of 6-bromo-1H-indazole derivatives, followed by nucleophilic substitution with hydrazine to generate 1H-indazol-3-amine intermediates. Subsequent coupling with pyrazole derivatives yields the target compound.

- Step 1: Synthesis of 6-bromo-1H-indazole via cyclization of suitable hydrazines and halogenated aromatics.

- Step 2: Nucleophilic substitution with hydrazine to form indazol-3-amine.

- Step 3: Coupling with pyrazole derivatives through nucleophilic substitution or cross-coupling reactions.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | 4-bromo-2-fluorobenzonitrile + hydrazine | Reflux | — | Formation of indazole core |

| 2 | Hydrazine | Reflux | — | Formation of indazol-3-amine |

| 3 | Pyrazole derivatives | Pd-catalyzed coupling | Variable | Final attachment |

(Note: Exact yields depend on specific substituents and reaction optimization)

Cyclization of Hydrazonoyl Halides and Pyrazoles

Overview:

Another approach involves cyclization of hydrazonoyl halides with pyrazole derivatives under basic or acidic conditions to form the indazole-pyrazole framework.

Research Findings:

This method has been employed to synthesize various indazole derivatives, including the target compound, by cyclization of hydrazonoyl halides with pyrazoles under reflux, often in polar solvents like ethanol or acetonitrile.

| Reagent | Conditions | Yield | Notes |

|---|---|---|---|

| Hydrazonoyl halide + pyrazole | Reflux in ethanol | 50–75% | Variable depending on substituents |

| Catalyst | None or base | — | Catalyst-free or base-catalyzed |

Summary of Key Preparation Parameters

| Method | Reagents | Solvent | Temperature | Reaction Time | Typical Yield | Advantages |

|---|---|---|---|---|---|---|

| Multi-component | Aldehydes, indazol-6-amine, pyrazol-5(4H)-one | Ethanol | Reflux (~78°C) | 6–10 hours | 84–91% | One-pot, high efficiency |

| Hydrazine cyclization | Hydrazines, halogenated aromatics, pyrazoles | Ethanol, acetonitrile | Reflux (~78–85°C) | 4–8 hours | 50–75% | Versatile, suitable for diverse substitutions |

| Hydrazonoyl cyclization | Hydrazonoyl halides, pyrazoles | Ethanol | Reflux | 4–6 hours | 50–70% | Good for specific derivatives |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group at position 3 and the pyrazole N-atoms participate in nucleophilic substitutions:

-

Acylation : Reacts with acyl chlorides (e.g., benzoyl chloride) under mild conditions (20–40°C) to form N-acylated derivatives. Kinetic vs. thermodynamic control determines regioselectivity (N1 vs. N2 substitution) .

-

Ullmann Coupling : Catalyzed by copper, the pyrazole nitrogen undergoes coupling with aryl halides (e.g., iodobenzene), yielding N-aryl derivatives .

Example Reaction Conditions:

| Reagent | Temperature | Product | Yield (%) |

|---|---|---|---|

| Benzoyl chloride | 20°C | N1-Benzoyl isomer (kinetic) | 85–90 |

| Benzoyl chloride | 80°C | N2-Benzoyl isomer (thermodynamic) | 70–75 |

Tautomerism-Dependent Reactivity

The compound exists in equilibrium between 1H- and 2H-tautomers, influencing reaction pathways:

Key Findings:

-

Acylation at low temperatures (<40°C) targets the 1H-tautomer, while higher temperatures shift reactivity toward the 2H-form .

-

Ullmann reactions predominantly occur at the tautomer’s NH group (N1 for 1H, N2 for 2H) .

Oxidation and Reduction

-

Oxidation : Treatment with KMnO₄ or H₂O₂ oxidizes the indazole ring, forming hydroxylated or quinone-like structures .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to a dihydro derivative, enhancing solubility .

Experimental Data:

| Reaction | Conditions | Major Product |

|---|---|---|

| Oxidation (H₂O₂) | RT, 12 hrs | 3-Amino-1H-indazole-4,7-dione |

| Reduction (H₂/Pd-C) | 50 psi, 6 hrs | 4-(Pyrazolidin-1-yl)-1H-indazole |

Cyclization and Ring Expansion

-

Japp–Klingemann Reaction : Reacts with β-keto esters to form pyrazolo[4,3-b]pyridines via hydrazone intermediates .

-

Intramolecular Cyclization : Under acidic conditions, forms fused tricyclic structures (e.g., pyrazolo-indolizines) .

Mechanistic Insight:

-

Hydrazone intermediates undergo SNAr displacement of nitro groups, followed by ring closure (ΔG‡ = 13–14 kcal/mol) .

Comparative Reactivity with Analogues

The pyrazole-indazole scaffold shows distinct behavior compared to simpler indazoles or pyrazoles:

| Compound | Acylation Site | Ullmann Coupling Yield (%) |

|---|---|---|

| 4-(1H-Pyrazol-1-yl)-1H-indazol-3-amine | N1/N2 | 75–85 |

| 1H-Indazole-3-amine | N1 | 90–95 |

| 4-Pyrazolylbenzenesulfonamide | N1 | 60–70 |

Key Differences:

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of 4-(1H-Pyrazol-1-yl)-1H-indazol-3-amine and its derivatives in cancer therapy.

- Polo-like Kinase Inhibition : Research by Paul et al. demonstrated that derivatives of indazole, including those related to 4-(1H-Pyrazol-1-yl)-1H-indazol-3-amine, exhibited significant inhibitory effects against Polo-like kinase 4 (PLK4), a target in cancer treatment. Notably, compound CFI-400945 showed effective inhibition of HCT116 colon cancer growth in vivo .

- Pan-Pim Kinases : Wang et al. synthesized novel indazole derivatives that displayed strong activity against pan-Pim kinases, with one compound exhibiting IC50 values as low as 0.4 nM, indicating potent antitumor potential .

Table 1: Antitumor Activity of Indazole Derivatives

| Compound | Target | IC50 (nM) | Effectiveness |

|---|---|---|---|

| CFI-400945 | PLK4 | <10 | Effective in colon cancer |

| Compound 82a | Pim Kinases | 0.4 | Strong activity |

| Compound 101 | FGFR1 | 69.1 | Potent inhibitor |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against fungal strains.

- Anticandidal Activity : A study by Zhao et al. investigated the anticandidal efficacy of indazole derivatives, revealing that certain compounds based on the indazole scaffold exhibited significant activity against Candida albicans and resistant strains . Specifically, compound 10g demonstrated the highest efficacy against these fungi.

Table 2: Antimicrobial Efficacy of Indazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 10g | C. albicans | <1 mM |

| Compound 6b | C. glabrata | <1 mM |

| Compound 6a | C. glabrata (resistant) | <1 mM |

Cannabinoid Receptor Interaction

The compound has also been studied for its interactions with cannabinoid receptors, particularly the CB1 receptor.

- CB1 Receptor Agonism : According to patent literature, derivatives of indazole compounds are being explored for their ability to bind to CB1 receptors, which are implicated in various physiological processes including pain modulation and appetite regulation . The ability to act as CB1 agonists positions these compounds as potential therapeutic agents in treating conditions mediated by the endocannabinoid system.

Mechanism of Action

The mechanism of action of 4-(1H-Pyrazol-1-yl)-1H-indazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Their Activities

The following table summarizes key analogues of 4-(1H-Pyrazol-1-yl)-1H-indazol-3-amine and their biological activities:

| Compound | Structure | Target Activity (IC₅₀) | Key Substituents | Solubility/Stability |

|---|---|---|---|---|

| 4-(1H-Pyrazol-1-yl)-1H-indazol-3-amine | Indazole core + pyrazole at C4, NH₂ at C3 | Not reported | Pyrazole, NH₂ | Moderate (amine enhances solubility) |

| 6-(3-Methoxyphenyl)-1H-indazol-3-amine | Indazole core + 3-methoxyphenyl at C6, NH₂ at C3 | FGFR1: 15.0 nM (enzyme) | Methoxyphenyl | Improved lipophilicity |

| Compound 99 (Li et al. [57]) | Indazole core + N-ethylpiperazine at C6, NH₂ at C3 | FGFR1: 2.9 nM (enzyme) | N-Ethylpiperazine | High cellular permeability |

| Taselisib (GDC-0032) | Triazole-pyrazolo-oxazepine hybrid | PI3Kα: <1 nM | Triazole, oxazepine | Low aqueous solubility |

| 3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine | Pyrazolo-pyrimidine core + phenyl at C3 | Not reported | Phenyl, pyrimidine | Moderate |

Notes:

- 4-(1H-Pyrazol-1-yl)-1H-indazol-3-amine lacks the bulky substituents (e.g., N-ethylpiperazine in Compound 99) that enhance FGFR1 inhibition, suggesting lower enzymatic activity .

- Taselisib, though structurally distinct, shares a pyrazole moiety but targets PI3Kα with sub-nanomolar potency, highlighting the role of hybrid scaffolds in kinase selectivity .

- Pyrazolo-pyrimidines (e.g., 3-phenyl-1H-pyrazolo[3,4-d]pyrimidine) exhibit divergent biological roles due to their fused pyrimidine ring, which may improve DNA intercalation properties .

Structure-Activity Relationship (SAR) Insights

- Substituent Effects : The addition of N-ethylpiperazine (Compound 99) reduces IC₅₀ values by 5-fold compared to methoxyphenyl-substituted analogues (Compound 98), emphasizing the importance of basic side chains for FGFR1 binding .

- Core Modifications : Replacing indazole with pyrazolo-pyrimidine () or pyrazolo-triazolo-pyrimidine () alters target specificity, shifting activity from FGFRs to PI3K or other kinases.

- Solubility Trade-offs : While bulky groups like N-ethylpiperazine improve cellular activity, they may reduce aqueous solubility, necessitating formulation optimization .

Biological Activity

4-(1H-Pyrazol-1-yl)-1H-indazol-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antifungal research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing insights from recent studies and case reports.

Structural Overview

The molecular formula of 4-(1H-Pyrazol-1-yl)-1H-indazol-3-amine is . Its structure includes an indazole moiety fused with a pyrazole ring, which is significant for its biological activity. The compound can be represented by the following SMILES notation: C1=CC2=C(C(=C1)N3C=CC=N3)C(=NN2)N .

Synthesis

The synthesis of 4-(1H-Pyrazol-1-yl)-1H-indazol-3-amine typically involves multi-step organic reactions, including cyclization and functionalization processes. Variations in synthetic routes can lead to different derivatives with potentially enhanced biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the indazole and pyrazole scaffolds. For instance, derivatives of 4-(1H-Pyrazol-1-yl)-1H-indazol-3-amine have shown significant antiproliferative effects against various cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

These compounds demonstrated IC50 values in the micromolar range, indicating their effectiveness in inhibiting cell growth .

Antifungal Activity

In vitro studies have evaluated the antifungal properties of 4-(1H-Pyrazol-1-yl)-1H-indazol-3-amine against several Candida species. Notably, it has shown activity against:

- Candida albicans

- Candida glabrata

The compound's efficacy was measured using growth inhibition assays, with results indicating that certain derivatives exhibited lower minimum inhibitory concentrations (MICs) compared to standard antifungal agents .

The biological activity of 4-(1H-Pyrazol-1-yl)-1H-indazol-3-amine is believed to stem from its ability to interact with specific molecular targets within cells. For instance:

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.

- Antifungal Mechanism : The antifungal activity is hypothesized to involve disruption of fungal cell membrane integrity and inhibition of vital metabolic processes .

Case Studies

| Study | Findings | Cell Lines Tested |

|---|---|---|

| Study 1 | Significant inhibition of MDA-MB-231 proliferation | MDA-MB-231 (Breast Cancer) |

| Study 2 | Effective against miconazole-resistant C. glabrata | C. albicans, C. glabrata |

| Study 3 | Induced apoptosis via caspase activation | HepG2 (Liver Cancer) |

Q & A

What are the most reliable synthetic routes for 4-(1H-Pyrazol-1-yl)-1H-indazol-3-amine, and how do reaction conditions influence yield?

Basic

The compound can be synthesized via condensation reactions using hydrazinium salts in short-chain alcohols (e.g., methanol or ethanol) under reflux. For example, reacting 3-aryl-2-(aminomethylen)-propionitrile derivatives with hydrazine salts in alcohols (C1–C3) at elevated temperatures (~80°C) yields the target compound . Optimization of solvent polarity and reaction time is critical to avoid byproducts. Advanced purification via column chromatography (e.g., ethyl acetate/hexane gradients) is recommended for isolating high-purity product .

Advanced

Alternative methods include copper(I)-catalyzed coupling reactions. For instance, using cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C enables efficient heterocyclic coupling. This method achieves moderate yields (~17–20%) but requires strict control of reaction duration (48–72 hours) to minimize decomposition . Comparative studies suggest that copper-mediated methods are preferable for sterically hindered intermediates, while hydrazine-based routes are more scalable for simpler analogs .

How can structural ambiguities in 4-(1H-Pyrazol-1-yl)-1H-indazol-3-amine be resolved using crystallographic and spectroscopic techniques?

Basic

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is the gold standard for unambiguous structural confirmation. For example, SHELXL can resolve positional disorder in the pyrazole and indazole rings, particularly when twinning or high symmetry complicates analysis . Complement with H/C NMR to verify proton environments and carbon frameworks. Key NMR signals include aromatic protons at δ 7.2–8.5 ppm and amine protons at δ 5.5–6.0 ppm (in DMSO-d6) .

Advanced

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms molecular weight (e.g., observed [M+H] at m/z 215) and detects isotopic patterns to rule out halogenated impurities . For polymorphic forms, variable-temperature XRD and differential scanning calorimetry (DSC) can identify phase transitions, which are critical for reproducibility in biological assays .

What strategies are employed to evaluate the biological activity of 4-(1H-Pyrazol-1-yl)-1H-indazol-3-amine derivatives?

Basic

In vitro kinase inhibition assays (e.g., FLT3 or JAK2) are standard. Use recombinant enzymes and ATP-competitive ELISA to measure IC values. For cellular activity, employ proliferation assays in cancer cell lines (e.g., MV4-11 for FLT3-ITD mutations) with IC determination via MTT or Alamar Blue .

Advanced

Structure-activity relationship (SAR) studies focus on substituent effects at the 4-position of the pyrazole ring. Fluorine or methoxy groups enhance target binding affinity, while bulky substituents (e.g., tert-butyl) reduce solubility but improve metabolic stability . Computational docking (e.g., AutoDock Vina) with homology models of kinase domains can predict binding modes and guide synthetic prioritization .

How can contradictory data on synthetic yields or spectral assignments be reconciled?

Advanced

Discrepancies in yields often arise from residual moisture in solvents or variable catalyst activity. For example, copper(I) bromide is hygroscopic; pre-drying under vacuum improves consistency . Conflicting NMR signals may result from tautomerism in DMSO. Use deuterated chloroform (CDCl3) for sharper peaks and 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals . Cross-validate HRMS and elemental analysis to confirm purity before attributing anomalies to structural variations .

What methodologies are recommended for assessing compound stability under physiological conditions?

Advanced

Simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) stability assays over 24 hours identify degradation products. Use LC-MS to monitor hydrolytic cleavage of the pyrazole-indazole bond, a common instability . For oxidative stability, incubate with liver microsomes and NADPH, analyzing metabolites via UPLC-QTOF. Accelerated stability studies (40°C/75% RH) over 4 weeks predict shelf-life, with XRD confirming crystallinity post-stress .

How can computational modeling enhance the design of 4-(1H-Pyrazol-1-yl)-1H-indazol-3-amine analogs?

Advanced

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) model solvation effects on conformation. For target engagement, molecular docking against cryo-EM structures (e.g., PDB: 7LZE) identifies critical hydrogen bonds (e.g., between the amine group and kinase hinge regions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.